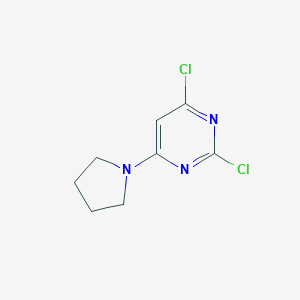

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQVXSPXHZOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598739 | |

| Record name | 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154117-92-7 | |

| Record name | 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154117-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS: 154117-92-7)

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents due to its ability to engage in various biological interactions.[1][2] As a privileged scaffold, its derivatives are integral to the discovery of novel drugs across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. Within this vast chemical space, 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine emerges as a highly versatile and valuable synthetic intermediate. Its strategic dichlorination at the 2- and 4-positions provides two reactive sites for sequential and selective functionalization, making it an ideal starting point for the construction of diverse molecular libraries.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for leveraging this powerful building block in the pursuit of new therapeutic entities.

Physicochemical and Spectroscopic Characterization

This compound is a stable solid at ambient temperature. The presence of the electron-donating pyrrolidine moiety at the C6 position electronically differentiates the two chlorine atoms, influencing their reactivity in subsequent chemical transformations.

Table 1: Physicochemical and Predicted Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 154117-92-7 | [3] |

| Molecular Formula | C₈H₉Cl₂N₃ | [3] |

| Molecular Weight | 218.08 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | ~340-360 °C (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Density | ~1.4 g/cm³ (Predicted) | N/A |

| Predicted ¹H NMR | δ ~6.4-6.6 (s, 1H, pyrimidine-H5), ~3.5-3.7 (t, 4H, N-CH₂), ~1.9-2.1 (m, 4H, CH₂) | N/A |

| Predicted ¹³C NMR | δ ~165 (C6), ~161 (C2), ~160 (C4), ~100 (C5), ~48 (N-CH₂), ~26 (CH₂) | N/A |

| Predicted IR (cm⁻¹) | ~2970 (C-H), ~1580, 1550 (C=N, C=C), ~800 (C-Cl) | N/A |

| Predicted MS (m/z) | 217/219/221 (M⁺, isotopic pattern for 2 Cl) | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SₙAr) reaction of a suitable polychlorinated pyrimidine with pyrrolidine. The most logical and cost-effective precursor is 2,4,6-trichloropyrimidine. The reaction is regioselective due to the differential reactivity of the chlorine atoms on the pyrimidine ring. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. The reaction with one equivalent of a nucleophile typically yields a mixture of 4- and 6-substituted isomers. However, by controlling the stoichiometry and reaction conditions, the monosubstituted product can be favored.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is based on established procedures for the reaction of 2,4,6-trichloropyrimidine with amine nucleophiles.[8]

-

Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4,6-trichloropyrimidine (1.0 eq).

-

Dissolve the starting material in a suitable inert solvent such as 1,4-dioxane or tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material).

-

-

Reaction Setup:

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of pyrrolidine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.1 eq) in the same solvent.

-

-

Nucleophilic Addition:

-

Add the pyrrolidine/base solution dropwise to the cooled 2,4,6-trichloropyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and minimize the formation of di- and tri-substituted byproducts.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the mixture by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer. The separation is based on the different polarities of the isomeric products.

-

Chemical Reactivity and Key Downstream Reactions

The two chlorine atoms in this compound possess different reactivities, which is the cornerstone of its utility as a synthetic intermediate. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This selectivity can be attributed to the electronic properties of the pyrimidine ring. However, this inherent selectivity can sometimes be modulated or even reversed by the choice of catalyst, solvent, and nucleophile.[9]

This differential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed selectively at the C4 position, leaving the C2-chloro intact for subsequent transformations.

Caption: Stepwise functionalization of the title compound via Suzuki coupling.

Experimental Protocol: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol illustrates the selective functionalization at the C4 position.

-

Inert Atmosphere:

-

To a Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of a base like sodium carbonate (2 M, 2.0 eq). The system must be kept under an inert atmosphere (e.g., nitrogen or argon) because Pd(0) catalysts are oxygen-sensitive.

-

-

Solvent and Degassing:

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 3:1 ratio). Degassing (by bubbling nitrogen through the solvent or by freeze-pump-thaw cycles) is critical to remove dissolved oxygen that can deactivate the catalyst.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The elevated temperature is necessary to drive the catalytic cycle forward.

-

-

Monitoring and Workup:

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the residue by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-6-(pyrrolidin-1-yl)pyrimidine product.

-

Applications in Medicinal Chemistry and Drug Discovery

The 2,4,6-trisubstituted pyrimidine scaffold is a well-established pharmacophore, particularly in the field of oncology. Many kinase inhibitors feature this core structure, where different substituents at the 2, 4, and 6 positions are tailored to achieve potency and selectivity against specific kinase targets.[1]

This compound is an ideal starting material for creating libraries of potential kinase inhibitors. The pyrrolidine moiety can serve as a hydrogen bond acceptor or provide a vector for solubility, while the two chlorine atoms allow for the systematic introduction of various fragments to probe the ATP-binding site of kinases. For example, the C4 position is often substituted with an aniline or related fragment to interact with the hinge region of the kinase, while the C2 position can be modified to target other regions of the binding pocket.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are based on the available Safety Data Sheet (SDS) for this compound and data from structurally related dichloropyrimidines.[4]

-

Hazard Identification:

-

Harmful if swallowed (Acute toxicity, Oral, Category 4).

-

Causes severe skin burns and eye damage (Skin corrosion, Category 1B).

-

May cause an allergic skin reaction (Skin sensitization, Sub-category 1A).[4]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a flame-retardant laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling as a powder, a NIOSH-approved respirator is required.[4]

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

-

Conclusion

This compound is a strategically designed synthetic intermediate that offers a reliable and versatile platform for the synthesis of complex, polysubstituted pyrimidines. Its differential reactivity, a direct consequence of its electronic structure, enables chemists to perform selective, sequential reactions, making it an invaluable tool in modern drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to efficiently explore new chemical space and accelerate the development of novel therapeutic agents.

References

-

ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines. (2008). [Link]

-

NIST. Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]

-

ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. (2021). [Link]

-

Alam, M. A., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. (2022). [Link]

-

CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

Sources

- 1. 2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE(63200-54-4) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE(63200-54-4) MS [m.chemicalbook.com]

- 3. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 4. 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine molecular weight

An In-Depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] When functionalized, this scaffold offers a versatile platform for developing highly specific and potent molecules. This guide provides a detailed examination of this compound, a key building block for drug discovery. We will explore its chemical properties, a robust synthesis protocol with mechanistic insights, analytical characterization, and its strategic application in the synthesis of complex, biologically active compounds. This document is intended to serve as a practical resource for researchers leveraging this versatile intermediate in their development pipelines.

Core Physicochemical & Reactivity Profile

This compound is a strategically designed chemical intermediate. The incorporation of an electron-donating pyrrolidine ring onto the dichloropyrimidine core creates a nuanced reactivity profile, essential for its utility in sequential chemical synthesis.

Key Properties

A summary of the fundamental quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 218.0832 g/mol | [2] |

| Chemical Formula | C₈H₉Cl₂N₃ | [2] |

| CAS Number | 154117-92-7 | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Boiling Point | ~370-380 °C (Predicted) | Inferred from[3] |

| Density | ~1.3-1.4 g/cm³ (Predicted) | Inferred from[3] |

The Causality of Differentiated Reactivity

The utility of this molecule stems from the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These are not chemically equivalent. The pyrrolidine group at C6 is an electron-donating group, which channels electron density into the pyrimidine ring. This has a more pronounced effect on the C4 position, making the C4-Cl bond more susceptible to nucleophilic aromatic substitution (SₙAr) compared to the C2-Cl bond.[3] This electronic differentiation is the cornerstone of its application, allowing for selective, stepwise functionalization, which is a critical advantage in multi-step synthesis projects.

Synthesis Workflow and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction starting from 2,4,6-trichloropyrimidine. The protocol below is designed for high yield and purity.

Experimental Protocol: Synthesis

Objective: To synthesize this compound by reacting 2,4,6-trichloropyrimidine with pyrrolidine.

Materials:

-

2,4,6-Trichloropyrimidine

-

Pyrrolidine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction.

-

Nucleophilic Addition: In a separate dropping funnel, prepare a solution of pyrrolidine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, controlled addition is crucial to prevent side reactions, such as di-substitution, and to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. This removes any remaining acidic byproducts and excess salts.

-

Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. The following methods provide a self-validating system for structural verification.

Protocol: Compound Characterization

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is typically used.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 218.0/220.0, showing the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio for [M], [M+2], [M+4]).

-

-

¹H NMR Spectroscopy:

-

Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Expected Signals:

-

A singlet in the aromatic region (δ ≈ 6.5 ppm) corresponding to the lone proton on the pyrimidine ring.

-

Multiplets in the aliphatic region (δ ≈ 1.8-2.0 ppm and δ ≈ 3.5-3.7 ppm) corresponding to the protons of the pyrrolidine ring. The signals for protons adjacent to the nitrogen will be downfield.

-

-

-

¹³C NMR Spectroscopy:

-

Method: Acquire a proton-decoupled ¹³C spectrum in the same solvent.

-

Expected Signals: Distinct signals for the carbon atoms of the pyrimidine ring (δ ≈ 110-170 ppm) and the pyrrolidine ring (δ ≈ 25-50 ppm).

-

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The pyrrolidine moiety itself is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor.[4][5]

The differentiated reactivity of the two chlorine atoms allows for a programmed, sequential synthesis approach. The more reactive C4-Cl can be displaced first with one nucleophile, followed by the displacement of the C2-Cl with a second, different nucleophile. This enables the rapid generation of diverse chemical libraries from a single, advanced intermediate, accelerating the drug discovery process. This approach is particularly prominent in the development of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.[1]

Diagram: Role as a Synthetic Scaffold

Caption: Sequential functionalization of the scaffold to generate diverse molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous dichloropyrimidines indicate that it should be handled with care.[6][7][8][9] The primary hazards are expected to be skin and eye irritation or burns.[7][10]

Personal Protective Equipment (PPE)

| Body Part | Recommended PPE | Rationale and Specifications |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for punctures before use.[6] |

| Eyes | Safety goggles/face shield | Must provide a complete seal around the eyes to protect against splashes.[6][7] |

| Body | Laboratory coat | A properly fitting, fully buttoned lab coat is mandatory. |

| Respiratory | NIOSH-approved respirator | Use in a well-ventilated area or under a chemical fume hood. A respirator is critical when handling the compound as a powder.[6][8] |

Handling and First Aid

-

Handling: Always handle this compound inside a certified chemical fume hood. Avoid breathing dust or vapors.[7][8] Wash hands thoroughly after handling.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined molecular weight of 218.0832 g/mol and structure are complemented by a nuanced reactivity profile that enables selective, sequential modifications.[2] This guide has provided the foundational knowledge—from synthesis to safe handling—required for researchers to confidently and effectively integrate this powerful building block into their drug discovery programs, facilitating the efficient development of novel therapeutic candidates.

References

-

SAFETY DATA SHEET - 2,4-dichloropyrimidine. [Link]

-

PubChem - NIH. 2,4-Dichloropyrimidine. [Link]

-

PubChem - NIH. 2,4-Dichloro-6-methylpyrimidine. [Link]

-

S. F. A. D. Silva et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

AMERICAN ELEMENTS. 2,4-Dichloro-6-cyclopropyl-pyrimidine. [Link]

-

Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

-

Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

-

NIST WebBook. Pyrimidine, 2,4-dichloro-. [Link]

-

S. P. Bahekar et al. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.

-

A. Kumar et al. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

-

A. M. Alafeefy et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Versatile Scaffold for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, a key heterocyclic intermediate in modern medicinal chemistry. We will dissect its molecular structure, physicochemical properties, and the nuanced regioselectivity of its synthetic transformations. This document details a robust synthesis protocol, explains the mechanistic principles governing its reactivity, and explores its critical role as a foundational building block for a new generation of targeted therapeutics, particularly protein kinase inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this scaffold's full potential in complex molecular design and synthesis.

Introduction: The Pyrimidine Core in Modern Therapeutics

The pyrimidine ring is a privileged scaffold in drug discovery, forming the structural basis of countless therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone for the development of drugs across diverse disease areas, including oncology, virology, and immunology.[2][3]

Within this important class of heterocycles, substituted dichloropyrimidines serve as exceptionally versatile intermediates.[4] The two chlorine atoms act as reactive handles, allowing for sequential and site-selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[5] this compound distinguishes itself through the electronic influence of the C6-pyrrolidinyl substituent. This electron-donating group modulates the reactivity of the C2 and C4 chlorine atoms, creating a predictable hierarchy for synthetic elaboration and enabling the efficient construction of complex, multi-substituted pyrimidine derivatives.[6] This guide will explore the chemical principles and practical applications that make this specific molecule a valuable tool for the modern medicinal chemist.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical building block dictate its utility and handling. This compound is a stable, solid compound at ambient temperatures. Its key properties are summarized below.

Chemical Structure Diagram

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this compound. While direct experimental data for this specific compound is sparse in public literature, the values for the closely related piperidine analog provide a reliable reference point.[7]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | Calculated |

| Molecular Weight | 232.11 g/mol | Calculated |

| CAS Number | 100735-86-0 | Vendor Data |

| Appearance | White to off-white solid | Analog Data[7] |

| Boiling Point | ~372 °C (Predicted) | Analog Data[7] |

| Density | ~1.35 g/cm³ (Predicted) | Analog Data[7] |

| pKa | ~0.6 (Predicted) | Analog Data[7] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective mono-substitution of 2,4,6-trichloropyrimidine with pyrrolidine. The success of this reaction hinges on controlling the stoichiometry and reaction conditions to favor the desired product over the di-substituted byproduct.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from standard methodologies for SNAr reactions on polychlorinated pyrimidines.

Materials:

-

2,4,6-Trichloropyrimidine

-

Pyrrolidine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C using an ice bath.

-

Nucleophilic Addition: In a separate flask, prepare a solution of pyrrolidine (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.1 eq) in the same solvent.

-

Controlled Reaction: Add the pyrrolidine/base solution dropwise to the cooled 2,4,6-trichloropyrimidine solution over 30-60 minutes. The base is critical to neutralize the HCl generated during the reaction, preventing protonation of the pyrrolidine nucleophile.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Regioselectivity

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The general reactivity order for nucleophilic substitution on a pyrimidine ring is C4/C6 > C2 >> C5.[5]

The Role of the C6-Pyrrolidinyl Group

The pyrrolidine ring at the C6 position is a saturated amine, which acts as a strong electron-donating group (EDG) through resonance and induction. This donation of electron density to the pyrimidine ring has a profound effect on the electrophilicity of the carbon atoms attached to the chlorine atoms.

-

Deactivation of C2: The electron density donated from the pyrrolidinyl nitrogen primarily increases at the ortho (C5) and para (C2) positions. This makes the C2 position less electrophilic and therefore less susceptible to nucleophilic attack.

-

Activation of C4: Conversely, the C4 position is meta to the C6-pyrrolidinyl group and is less affected by its electron-donating resonance effect. It remains significantly more electron-deficient and is therefore the preferred site for nucleophilic aromatic substitution (SNAr).[6]

This electronic differentiation is the cornerstone of its utility, allowing for selective reaction at the C4 position while leaving the C2 chlorine available for subsequent, often different, chemical transformations.

Regioselectivity in SNAr Reactions

Caption: Regioselectivity of nucleophilic attack on the pyrimidine core.

Applications in Drug Discovery

The ability to sequentially functionalize the C4 and C2 positions makes this compound a valuable precursor for creating large libraries of drug-like molecules. Its most prominent application is in the synthesis of protein kinase inhibitors.[8][9] The pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to bind competitively to the kinase ATP-binding site.[9]

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core. A common synthetic strategy involves:

-

SNAr at C4: Reacting this compound with a primary or secondary amine (R¹-NH₂) to install the first key pharmacophore at the more reactive C4 position.

-

Cross-Coupling at C2: Using the resulting 2-chloro-4-(amino)-6-(pyrrolidin-1-yl)pyrimidine in a palladium-catalyzed reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce an aryl or heteroaryl group (Ar²) at the C2 position.

This strategy allows for the precise and independent installation of two different substituents that can interact with distinct regions of the kinase active site, leading to high potency and selectivity. Derivatives of similar dichloropyrimidines have been used to develop potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[10][11]

Role in Targeting a Simplified Kinase Signaling Pathway

Caption: Pyrimidine inhibitors block ATP binding, halting oncogenic signaling.

Spectral Data and Characterization

Verifying the structure and purity of synthesized this compound is critical. Below is a summary of expected NMR spectral data, based on the closely related piperidine analog.[7]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.5 | Singlet (s) | - | Pyrimidine-H (at C5) |

| ~3.6 | Triplet (t) or Broad Singlet | ~5-6 | Pyrrolidine-H (α to N) | |

| ~1.9 | Multiplet (m) | - | Pyrrolidine-H (β to N) | |

| ¹³C NMR | ~169 | - | - | C6 (attached to pyrrolidine) |

| ~162 | - | - | C2 or C4 (attached to Cl) | |

| ~159 | - | - | C4 or C2 (attached to Cl) | |

| ~110 | - | - | C5 | |

| ~46 | - | - | Pyrrolidine C (α to N) | |

| ~25 | - | - | Pyrrolidine C (β to N) |

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken.

-

Hazards: Dichloropyrimidine derivatives are generally considered harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[12] Always consult the specific Safety Data Sheet (SDS) from the supplier before handling.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined regioselectivity, governed by the electronic nature of the C6-substituent, provides chemists with a reliable and predictable platform for building molecular complexity. The demonstrated success of the 2,4-disubstituted pyrimidine scaffold in generating potent and selective kinase inhibitors underscores the value of this particular building block. As the demand for novel, targeted therapies continues to grow, the strategic application of versatile and intelligently designed scaffolds like this compound will remain essential to the advancement of medicinal chemistry.

References

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98%.

- BenchChem. (2025). 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry. BenchChem Technical Guides.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C6H4Cl2N2S, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. PubChem.

- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.

- Gontijo, R. J., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- M S, S. (2021).

- Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.

- BenchChem. (2025).

- MDPI. (n.d.).

- Man, H. W., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- PubMed. (2024).

- ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Hati, S., et al. (2016). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source details not fully provided].

- Google Patents. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis.

- PMC - PubMed Central. (2025).

- RSC Publishing. (2024).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C9H12ClN3, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C4H2Cl2N2, 2,4-Dichloropyrimidine. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C5H4Cl2N2, 2,4-Dichloro-6-methylpyrimidine. PubChem.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S | CID 45789967 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis pathway, mechanistic insights, detailed experimental protocols, and safety considerations are discussed to provide a thorough understanding for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in biologically active molecules stems from their ability to mimic the endogenous pyrimidine bases of nucleic acids, allowing for interaction with a wide array of biological targets. This has led to the development of pyrimidine-containing drugs with diverse applications, including anticancer, antiviral, and anti-inflammatory therapies. The targeted synthesis of functionalized pyrimidines, such as this compound, is therefore a critical endeavor in the discovery of novel therapeutics.

Strategic Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with pyrrolidine. This section will delve into the rationale behind this synthetic strategy, the regioselectivity of the reaction, and a detailed experimental protocol.

The Starting Material: 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine serves as a versatile and readily available starting material for the synthesis of a wide range of substituted pyrimidines. Its three chlorine atoms are susceptible to displacement by various nucleophiles, allowing for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electron-deficient carbon atoms of the pyrimidine ring, leading to the displacement of a chloride ion.

The regioselectivity of this reaction is a crucial aspect to consider. In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the greater electron-withdrawing inductive effect of the two flanking nitrogen atoms on the C4 and C6 positions, making them more electrophilic. While substitution can occur at both the C4 and C6 positions, leading to a mixture of isomers, controlling the reaction conditions can favor the formation of the desired 6-substituted product. In some cases, substitution at the C2 position can also occur, though it is generally less favored.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 1 equivalent |

| Pyrrolidine | C₄H₉N | 71.12 | 1 - 1.2 equivalents |

| Triethylamine (or other suitable base) | C₆H₁₅N | 101.19 | 1.5 - 2 equivalents |

| Dichloromethane (or other suitable solvent) | CH₂Cl₂ | 84.93 | As required |

Reaction Setup and Procedure

-

Reaction Vessel Preparation: A clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is used as the reaction vessel.

-

Reagent Addition: 2,4,6-Trichloropyrimidine is dissolved in a suitable anhydrous solvent, such as dichloromethane, under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Nucleophile and Base Addition: A solution of pyrrolidine and a suitable base (e.g., triethylamine) in the same solvent is added dropwise to the cooled solution of 2,4,6-trichloropyrimidine over a period of 30-60 minutes. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted pyrrolidine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Safety Considerations

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

2,4,6-Trichloropyrimidine: This compound is a corrosive solid and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Pyrrolidine: Pyrrolidine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

-

Phosphorus Oxychloride (if used for the synthesis of the starting material): This is a highly corrosive and toxic liquid that reacts violently with water. Extreme caution must be exercised when handling this reagent.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization Data

While specific spectroscopic data can vary slightly depending on the solvent and instrument used, the following are expected characteristic peaks for this compound:

-

¹H NMR: Protons on the pyrrolidine ring will appear as multiplets in the aliphatic region (typically around 1.9-2.0 ppm and 3.5-3.6 ppm). A singlet corresponding to the proton on the pyrimidine ring will be observed in the aromatic region (around 6.5-6.7 ppm).

-

¹³C NMR: Resonances for the carbon atoms of the pyrrolidine ring will be observed in the aliphatic region. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with the carbon attached to the pyrrolidine group showing a characteristic upfield shift compared to the other chlorinated carbons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine is a robust and versatile method for obtaining this valuable building block. By understanding the underlying reaction mechanism, controlling the reaction conditions to ensure regioselectivity, and adhering to strict safety protocols, researchers can efficiently produce this key intermediate for the development of novel and potent therapeutic agents. This guide provides the foundational knowledge and a practical framework for the successful synthesis and characterization of this compound.

References

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

Sources

An In-depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of significant interest to the scientific community. We will delve into its regioselective synthesis, detailed physicochemical properties, and its pivotal role as a versatile scaffold in the landscape of medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this key molecular building block.

Introduction: The Strategic Value of the Dichloropyrimidine Scaffold

The pyrimidine core is a fundamental chemotype in a vast array of biologically active molecules, including several commercial drugs.[1] Its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems makes it a privileged structure in drug design.[1] Within this class, this compound (CAS No: 154117-92-7) emerges as a particularly valuable synthetic intermediate.[2] Its structure, featuring a pyrrolidine moiety and two reactive chlorine atoms at distinct positions, offers a strategic platform for building molecular diversity through sequential and controlled nucleophilic substitution reactions. This guide elucidates the synthesis and utility of this compound, providing the technical foundation necessary for its effective application in research and development.

Synthesis and Mechanistic Rationale

The "discovery" or, more accurately, the efficient synthesis of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyrimidine ring. The process is not merely a procedural sequence but a study in controlled reactivity and regioselectivity.

The Core Reaction: Regioselective Amination of 2,4,6-Trichloropyrimidine

The primary route to synthesizing the title compound involves the reaction of 2,4,6-trichloropyrimidine with one equivalent of pyrrolidine. The pyrimidine ring is electron-deficient, making the chlorine-substituted carbons susceptible to nucleophilic attack. However, the three chloro-substituents at positions 2, 4, and 6 are not chemically equivalent. The C4 and C6 positions are generally more reactive towards nucleophilic substitution than the C2 position. This differential reactivity allows for a controlled, stepwise functionalization.

The reaction with a single equivalent of an amine nucleophile, such as pyrrolidine, preferentially occurs at the C4 or C6 position.[3] This selectivity is crucial as it yields a monosubstituted product, leaving the other two chlorine atoms available for subsequent, distinct chemical transformations. This stepwise approach is fundamental for building libraries of complex molecules from a common core.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on laboratory conditions and scale, always adhering to strict safety protocols.

Materials:

-

2,4,6-Trichloropyrimidine

-

Pyrrolidine[5]

-

Triethylamine (TEA) or similar non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0°C using an ice-water bath. An inert atmosphere is maintained throughout the reaction to prevent side reactions with atmospheric moisture.

-

Reagent Addition: In a separate flask, prepare a solution of pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in the same anhydrous solvent. The triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the pyrrolidine nucleophile.

-

Controlled Reaction: Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2,4,6-trichloropyrimidine over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the title compound.

Physicochemical Properties and Structural Data

Accurate characterization is essential for ensuring the purity and identity of the synthesized compound. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 154117-92-7 | [2] |

| Molecular Formula | C₈H₉Cl₂N₃ | |

| Molecular Weight | 218.08 g/mol | [2] |

| Appearance | Typically an off-white to yellow solid | |

| Purity | ≥98% (as typically supplied commercially) | |

| Primary Hazards | Irritant | [6] |

Note: Physical properties like melting and boiling points are not consistently reported in public literature and should be determined experimentally.

Structural confirmation is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the pyrrolidine ring to the pyrimidine core.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule and its isotopic pattern (due to the two chlorine atoms), confirming the molecular formula.

Application as a Versatile Drug Discovery Scaffold

The true value of this compound lies in its potential for further elaboration. The two remaining chlorine atoms at the C2 and C4 positions are chemically distinct and can be sequentially displaced by a wide range of nucleophiles. This allows for the systematic construction of diverse molecular libraries around the central pyrimidine core.

The C4-chloro group is generally more reactive than the C2-chloro group, enabling selective substitution at the C4 position under milder conditions, followed by a second substitution at the C2 position under more forcing conditions. This differential reactivity is a powerful tool for medicinal chemists.

Logical Pathway for Library Synthesis

Caption: Sequential substitution strategy for creating molecular diversity.

This scaffold is particularly relevant in the synthesis of kinase inhibitors, where the pyrimidine ring often serves as a hinge-binding motif. By varying the substituents at the C2 and C4 positions, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. For instance, the related compound Kopyrrol is synthesized via the condensation of 2,4-Diamino-6-chloropyrimidine-3-oxide with pyrrolidine, demonstrating the utility of this type of reaction in producing therapeutically active derivatives.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling chemical reagents. As a chlorinated heterocyclic compound, this compound and its precursors require careful handling.

-

Hazards: The starting material, 2,4,6-trichloropyrimidine, and related chlorinated pyrimidines are classified as hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and severe eye irritation or burns.[7][8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Take precautionary measures against static discharge. Keep containers tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The compound may be hygroscopic.[9]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis, governed by the predictable principles of nucleophilic aromatic substitution, provides a reliable source of a highly versatile intermediate. The differential reactivity of its two chlorine atoms offers a logical and efficient pathway for the creation of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships. For researchers and scientists dedicated to developing the next generation of therapeutics, a thorough understanding of this scaffold's synthesis, properties, and potential is an invaluable asset.

References

-

2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. ResearchGate. [Link]

-

Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem. National Institutes of Health. [Link]

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Keystone Intermediate for Kinase Inhibitor Discovery

Abstract

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest not for its intrinsic biological activity, but as a highly versatile and privileged intermediate in medicinal chemistry. Its strategic importance lies in its chemical architecture: a pyrimidine core functionalized with a pyrrolidine moiety and two reactive chlorine atoms at the C2 and C4 positions. This structure provides an ideal scaffold for the synthesis of potent and selective kinase inhibitors through sequential nucleophilic aromatic substitution (SNAr) reactions. This guide elucidates the role of this intermediate, focusing on its application in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a critical target in Parkinson's disease research. We will dissect the synthetic strategies, explore the resulting biological activities and structure-activity relationships (SAR), and provide detailed experimental protocols for both synthesis and biological evaluation, offering researchers a comprehensive resource for leveraging this powerful chemical tool.

Part 1: The Pyrimidine-Pyrrolidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the nucleobases of DNA and RNA and its ability to act as a bioisostere of the purine ring of ATP.[1] This mimicry allows pyrimidine derivatives to effectively bind to the ATP-binding site of numerous protein kinases, making them a foundational element in the development of kinase inhibitors for oncology, immunology, and neurology.[2][3]

Complementing the pyrimidine core, the pyrrolidine ring offers several advantages in drug design. This saturated, five-membered nitrogen heterocycle introduces a three-dimensional character to an otherwise planar aromatic system. This increase in sp³ hybridization can enhance binding affinity, improve solubility, and fine-tune pharmacokinetic properties.[4] The combination of these two scaffolds in this compound creates a starting material primed for the development of sophisticated therapeutic agents.

Part 2: this compound as a Synthetic Hub

The primary utility of this compound stems from the differential reactivity of its two chlorine atoms, which serve as leaving groups in SNAr reactions. This allows for a controlled, stepwise introduction of various amine-containing fragments to build a library of diverse molecules.

Causality of Experimental Choice: Regioselectivity in SNAr Reactions

In 2,4-dichloropyrimidine systems, nucleophilic attack generally favors the C4 position. However, the electronic nature of substituents on the pyrimidine ring can decisively alter this regioselectivity. The pyrrolidine group at the C6 position is an electron-donating group (EDG). This EDG increases the electron density of the ring and, through resonance and inductive effects, modifies the Lowest Unoccupied Molecular Orbital (LUMO) distribution. For 2,4-dichloropyrimidines bearing a C6-EDG, the LUMO is often more localized at the C2 position, making it the more electrophilic site and thus the preferred point of initial nucleophilic attack.[5] This predictable electronic effect is a critical piece of mechanistic insight that allows medicinal chemists to design specific, sequential reaction pathways to achieve the desired final product rather than a mixture of isomers.

Part 3: Synthetic Workflow: From Intermediate to Potent LRRK2 Inhibitor

The development of potent inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target implicated in Parkinson's disease, serves as an excellent case study for the application of our title compound.[6][7] The following is a representative synthetic workflow based on methodologies for creating advanced pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors.[1][8]

Step-by-Step Synthesis Protocol

Objective: To synthesize a representative N4-aryl-6-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, a core structure for LRRK2 inhibition.

-

Step 1: Initial Nucleophilic Aromatic Substitution at C2.

-

To a solution of this compound (1.0 eq) in 1-butanol, add a desired primary amine (e.g., 4-fluoroaniline) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product, 2-chloro-N-(4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine, by column chromatography on silica gel.

-

Rationale: The electron-donating pyrrolidine group directs the initial substitution to the C2 position, which is less sterically hindered and electronically favored.[5]

-

-

Step 2: Second Nucleophilic Aromatic Substitution at C4.

-

In a sealed vessel, dissolve the product from Step 1 (1.0 eq) and a second desired amine (e.g., 1-methyl-1H-pyrazol-4-amine) (1.2 eq) in a suitable solvent such as dioxane containing a catalytic amount of acid (e.g., HCl) or a base like sodium tert-butoxide.

-

Heat the mixture to 120-140 °C for 16-48 hours.

-

Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield the desired disubstituted pyrimidine derivative.

-

Rationale: The second substitution at the remaining chlorine atom requires more forcing conditions due to the electronic changes in the ring after the first substitution.

-

Visualization: Synthetic Workflow

Caption: Sequential SNAr reaction pathway.

Part 4: Biological Activity and Mechanism of Action

Derivatives synthesized from this compound have shown potent inhibitory activity against several kinases. The most well-documented is LRRK2.

Target Profile: LRRK2 in Parkinson's Disease

LRRK2 is a large, complex protein with both kinase and GTPase domains. Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are the most common cause of familial Parkinson's disease and are also found in sporadic cases.[7] This makes LRRK2 a prime therapeutic target, with the hypothesis that inhibiting its kinase activity could be neuroprotective. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its inhibition leads to the dephosphorylation of key substrates like Rab GTPases and autophosphorylation sites such as Ser935.[7]

Quantitative Biological Data

The potency of compounds derived from the pyrrolidine-pyrimidine scaffold has been demonstrated in both biochemical and cellular assays. The following table summarizes representative data for pyrrolo[2,3-d]pyrimidine analogs, which feature a similar 6-(substituted-pyrrolidinyl) moiety.

| Compound ID | Modification | LRRK2 G2019S (cKi, nM) | Cellular LRRK2 pSer935 (IC50, nM) | Reference |

| 17 | 6-(pyrrolidin-1-yl) analogue | - | - | [1] |

| 18 | 6-(2R)-2-methylpyrrolidin-1-yl | 0.7 | 10 | [1][8] |

| 32 | 18 + 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] | 2 | 18 | [1][8] |

| 44 | 32 + oxolan-3-yl group | 0.4 | 12 | [8] |

Note: cKi represents the competitive inhibition constant determined in a biochemical assay. Cellular IC50 is based on the inhibition of LRRK2 autophosphorylation at Ser935 in cells.

Visualization: LRRK2 Signaling Pathway and Point of Inhibition

Caption: LRRK2 inhibition blocks downstream signaling.

Part 5: Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds into clinical candidates. For the LRRK2 inhibitors derived from the pyrrolidine-pyrimidine scaffold, several key insights have emerged:

-

The 6-Position Pyrrolidine: The presence of the pyrrolidine ring itself is a key feature. In one study, a 6-(pyrrolidin-1-yl) analogue (17) showed favorable properties over a 6-(1H-pyrrol-1-yl) substitution (16), which suffered from low solubility.[1] The sp³ character of the pyrrolidine ring likely reduces crystallinity and improves physicochemical properties.

-

Stereochemistry and Substitution on the Pyrrolidine Ring: A significant breakthrough in potency was achieved by introducing a methyl group at the 2-position of the pyrrolidine ring. The (2R)-2-methylpyrrolidin-1-yl derivative (18) was exceptionally potent (cKi 0.7 nM).[1][8] X-ray crystallography suggests this methyl group makes favorable contacts within a hydrophobic pocket of the kinase (proximal to Ala2016 in LRRK2), thereby increasing binding affinity.[8] This exemplifies how subtle modifications, guided by structural biology, can lead to dramatic gains in activity.

-

Elaboration at the 2- and 4-Positions: Further optimization involves exploring a wide variety of substituents at the C2 and C4 positions of the pyrimidine core. For instance, adding a (1,3-dimethyl-1H-pyrazol-4-yl)amino group at the C2 position maintained high potency while allowing for further modifications to improve pharmacokinetic properties.[1][8]

Part 6: Key Experimental Methodologies

To ensure trustworthiness and reproducibility, detailed and validated protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the biochemical potency (IC50 or Ki) of a test compound against a specific kinase (e.g., LRRK2).

-

Reagent Preparation:

-

Prepare a 4X solution of the kinase (e.g., LRRK2 G2019S) in kinase buffer.

-

Prepare a 4X solution of a europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

-

Prepare a 4X solution of a fluorescently-labeled, broad-spectrum kinase tracer (e.g., Alexa Fluor™ 647-labeled tracer).

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to a 4X final concentration.

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of the 4X test compound solution to the assay wells.

-

Add 2.5 µL of a 4X mixture of kinase and Eu-labeled antibody.

-

Add 5 µL of the 4X fluorescent tracer solution to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (europium) and 665 nm (Alexa Fluor 647).

-

Calculate the emission ratio (665/615).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The assay relies on the displacement of the tracer from the kinase's ATP pocket by the inhibitor, resulting in a loss of FRET signal. Controls (no inhibitor for high signal, no kinase for low signal) validate the assay window.

-

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.

-

Cell Seeding:

-

Culture cells (e.g., Hep3B, A549) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The amount of formazan produced is directly proportional to the number of viable cells. Data is normalized to the vehicle control to calculate the percentage of cell viability.

-

Visualization: In Vitro Kinase Inhibitor Screening Cascade

Caption: A typical workflow for identifying lead compounds.

Part 7: Conclusion and Future Perspectives

This compound stands out not as a biologically active agent itself, but as a cornerstone for innovation in drug discovery. Its value is defined by the potent and selective molecules it helps create. The strategic placement of a C6-pyrrolidine group provides favorable physicochemical properties and, critically, directs the regioselectivity of synthesis, enabling the efficient construction of complex kinase inhibitors. The successful development of highly potent LRRK2 inhibitors from this scaffold highlights its immense potential.

Future research will likely continue to leverage this intermediate to explore other kinase targets, applying the principles of structure-based design to further refine potency and selectivity. The inherent versatility of the dichloropyrimidine core ensures that this compound will remain a valuable tool for medicinal chemists aiming to address unmet medical needs in neurodegeneration, oncology, and beyond.

References

-

Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332. [Link]

- Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.

- Brown, D. J., & Nagamatsu, T. (1977). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Australian Journal of Chemistry, 30(11), 2515-2525.

- Wrobel, D., et al. (2021). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry, 34, 116045.

-

Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. PubMed. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

- Fandaklı, S., et al. (2020). Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives: Synthesis, Characterization and Investigation of Anticancer, Antibacterial Activities and DNA/BSA Binding Affinities. Bioorganic Chemistry, 99, 103805.

-

Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

-

De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry, 31(33), 5477-5480. [Link]

-

Li, H., & Jorgensen, W. L. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Deng, X., et al. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nature Chemical Biology, 7(4), 203–205. [Link]

-

Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]